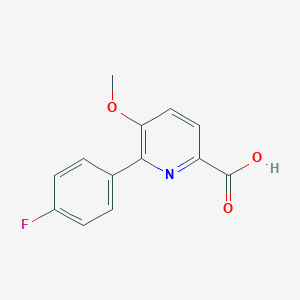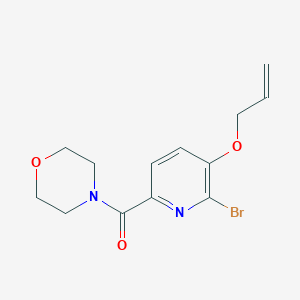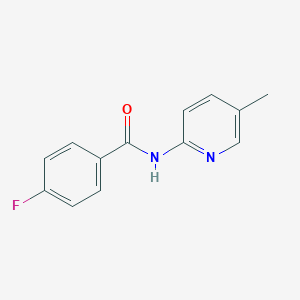![molecular formula C20H21NO6S B506007 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 843627-75-8](/img/structure/B506007.png)
3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a thiophene moiety, and various functional groups such as hydroxyl, methoxy, and carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Thiophene Moiety: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrrolone core.
Functional Group Modifications: The hydroxyl, methoxy, and hydroxyethoxy groups are introduced through various substitution reactions, often under mild conditions to preserve the integrity of the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using reagents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Its functional groups make it a versatile intermediate for the synthesis of various industrial chemicals and materials.
作用机制
The mechanism by which 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The planar structure of the compound may allow it to intercalate into DNA, affecting gene expression.
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the hydroxyl and carbonyl functionalities but differ in the core structure.
Thiophene-containing Pyrrolones: Compounds with similar thiophene and pyrrolone moieties but different substituents.
Uniqueness
3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the presence of both a thiophene ring and a pyrrolone core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
属性
CAS 编号 |
843627-75-8 |
|---|---|
分子式 |
C20H21NO6S |
分子量 |
403.5g/mol |
IUPAC 名称 |
4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO6S/c1-26-14-5-2-4-13(12-14)17-16(18(23)15-6-3-11-28-15)19(24)20(25)21(17)7-9-27-10-8-22/h2-6,11-12,17,22,24H,7-10H2,1H3 |
InChI 键 |
WJKPUIRQUWKDDF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3 |
规范 SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Fluorophenyl)-6-[(4-methyl-1-piperazinyl)carbonyl]-3-pyridinyl methyl ether](/img/structure/B505926.png)
![(4,4-Dimethylpiperidin-1-yl)-[6-(4-fluorophenyl)-5-methoxypyridin-2-yl]methanone](/img/structure/B505927.png)


![2-Bromo-4-[(3-methoxybenzyl)oxy]-1-nitrobenzene](/img/structure/B505932.png)

![2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene](/img/structure/B505936.png)
![N-[6-(2-furoylamino)-2-pyridinyl]-2-furamide](/img/structure/B505938.png)
![2-Bromo-4-[(2-methoxybenzyl)oxy]-1-nitrobenzene](/img/structure/B505941.png)
![2-Bromo-1-nitro-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B505942.png)


